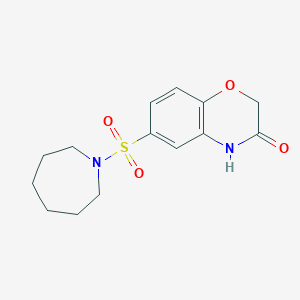

6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

6-(azepan-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c17-14-10-20-13-6-5-11(9-12(13)15-14)21(18,19)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWAUCYSTREVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step reactions. One common method starts with the preparation of azepane-1-sulfonyl chloride, which is then reacted with appropriate benzoxazinone precursors under controlled conditions. The reaction often requires the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzoxazine derivatives exhibit promising anticancer properties. The azepane sulfonamide moiety in this compound enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the activation of caspases .

Antimicrobial Properties

The sulfonyl group in 6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one may also contribute to antimicrobial activity. Compounds featuring benzoxazine rings have been reported to possess antibacterial and antifungal properties. Preliminary tests could be conducted to evaluate its effectiveness against various pathogens, which is crucial for developing new antibiotics amidst rising resistance .

Materials Science

Polymer Chemistry

Benzoxazine compounds are known for their utility as monomers in the synthesis of thermosetting polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that benzoxazine-based polymers exhibit superior fire resistance and lower smoke emission compared to traditional epoxy resins .

Nanocomposites

The compound’s ability to form stable dispersions with nanoparticles opens avenues for developing nanocomposites with enhanced electrical and thermal properties. By functionalizing nanoparticles with this benzoxazine derivative, researchers can improve the interfacial adhesion within the composite materials, leading to better performance in applications such as electronics and aerospace .

Environmental Applications

Pollution Remediation

The potential use of this compound in environmental science is noteworthy. Its chemical structure may allow it to interact with pollutants, facilitating their degradation or removal from contaminated sites. Studies on similar compounds have shown their effectiveness in adsorbing heavy metals and organic pollutants from water sources .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Comparisons

The benzoxazinone scaffold is shared among several analogs, but substituents at positions 6 and 7 critically modulate properties. Key structural analogs include:

Key Observations :

- Azepane vs. Smaller Rings : The azepane sulfonyl group (7-membered) may confer better conformational flexibility and binding affinity compared to six-membered piperidine derivatives .

- Electrophilic Substituents : Bromine and trifluoromethyl groups enhance reactivity but reduce solubility compared to sulfonamides .

- Natural vs. Synthetic Analogs: Natural benzoxazinoids like DIMBOA lack sulfonyl groups but feature hydroxamic acids, prioritizing metal chelation over enzyme inhibition .

Key Observations :

- Topoisomerase Inhibition : Derivatives with electron-deficient substituents (e.g., acetyl, bromo) show stronger DNA interaction, while sulfonamides like the target compound may target sulfhydryl-containing enzymes .

- Enzyme Selectivity: Matriptase-2 inhibitors with benzoxazinone cores lack selectivity, suggesting the azepane sulfonyl group could improve specificity .

Challenges for the Target Compound :

Biological Activity

6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound that belongs to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.36 g/mol. The compound features a benzoxazine ring structure that contributes to its biological activity.

Biological Activities

Research indicates that benzoxazine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzoxazines. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. Notably, some derivatives demonstrated significant activity against human promyelocytic leukemia HL-60 cells, suggesting potential for anticancer applications .

- Anti-inflammatory Effects : Benzoxazine derivatives have also been evaluated for anti-inflammatory properties. Their ability to inhibit inflammatory mediators makes them candidates for treating inflammatory diseases.

Summary Table of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Condensation Reactions : The formation of the benzoxazine ring can be achieved through condensation reactions between appropriate amines and aldehydes.

- Cyclization Techniques : Modern synthetic strategies often utilize transition metal catalysis and microwave-assisted methods to enhance yield and purity under mild conditions .

Case Studies

A review of related compounds indicates promising results in preclinical studies:

- Anticancer Activity : A study on similar benzoxazine derivatives reported that modifications in the sulfonamide group significantly enhanced cytotoxicity against various cancer cell lines.

- Antimicrobial Testing : Another study demonstrated that specific structural modifications led to increased potency against resistant bacterial strains.

Q & A

Basic: What synthetic routes are recommended for preparing 6-(azepane-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Benzoxazinone Formation : React o-aminophenol derivatives with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form the benzoxazinone scaffold .

Sulfonylation : Introduce the azepane sulfonyl group via nucleophilic substitution using azepane sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Key Considerations : Optimize reaction time and temperature to avoid side products like over-sulfonylated derivatives .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ 4.2–4.5 ppm for oxazinone ring protons; δ 3.1–3.3 ppm for azepane sulfonyl protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.12 for C₁₅H₂₀N₂O₄S) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Advanced: How do conflicting reports on its enzyme inhibition efficacy arise, and how should they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Standardize assays using recombinant human enzymes (e.g., kinase assays with ATPγS) .

- Compound Purity : Trace impurities (e.g., unreacted sulfonyl chloride) may skew results. Validate purity via LC-MS and orthogonal techniques like differential scanning calorimetry .

Resolution Strategy : Cross-validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Design a matrix to systematically vary:

Benzoxazinone Substituents : Replace the 3-oxo group with thioether or amine moieties to assess hydrogen-bonding requirements .

Azepane Modifications : Test truncated (e.g., pyrrolidine) or elongated (e.g., homotropane) sulfonyl groups to evaluate steric effects .

Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition panels to correlate structural changes with ADME properties .

Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify dominant structural drivers of activity .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Extract from plasma/serum using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., D₅-azepane sulfonyl analog). Optimize MRM transitions (e.g., m/z 325 → 207 for the parent compound) .

- Validation Parameters : Assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Advanced: How can computational modeling enhance mechanistic studies of this compound?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Focus on sulfonyl-oxygen interactions with catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability in aqueous and lipid bilayer environments .

- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on a dataset of 50+ analogs to predict IC₅₀ values .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Note hydrolysis of the sulfonamide bond at pH < 3 .

- Photostability : Expose to UV light (ICH Option 2) and track degradation products (e.g., benzoxazinone ring-opening) using UPLC-PDA .

- Recommendations : Store lyophilized at -20°C in amber vials with desiccants.

Advanced: How can researchers resolve contradictions in its reported antioxidant vs. pro-oxidant effects?

Methodological Answer:

- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect ROS generation in cell-free systems (e.g., hydroxyl radical formation in Fenton-like reactions) .

- Cellular Context : Compare effects in normal vs. cancer cell lines (e.g., HUVEC vs. HeLa) using DCFDA fluorescence assays. Correlate with glutathione depletion assays .

- Redox Profiling : Quantify thioredoxin reductase activity and NADPH/NADP⁺ ratios to contextualize dual effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.